酸性红3R

描述

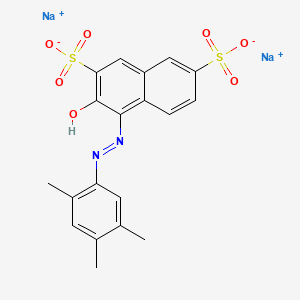

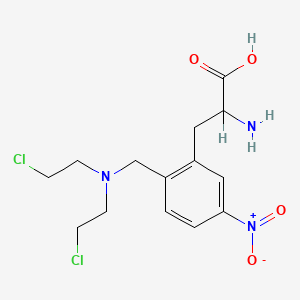

Ponceau 3R, also known as C.I. Food Red 6, is a synthetic azo dye that was historically used as a red food colorant. It belongs to the family of Ponceau dyes, which are named after the French word for “poppy-colored.” The chemical formula for Ponceau 3R is C19H16N2Na2O7S2, and its molecular weight is 494.44 g/mol . This compound is characterized by its vibrant red color and is used in various applications, including textiles, food products, and biological staining.

科学研究应用

Ponceau 3R has a wide range of applications in scientific research:

Chemistry: It is used as a standard dye in chromatography and spectrophotometry for the analysis of various compounds.

Biology: Ponceau 3R is employed as a biological stain for proteins in techniques such as Western blotting and protein quantification.

Medicine: Although its use in food has declined due to safety concerns, Ponceau 3R is still used in some diagnostic assays and medical research.

Industry: The dye is used in the textile industry for coloring fabrics and in the paper industry for coloring paper products

作用机制

Target of Action

Ponceau 3R, also known as C.I. Food Red 6, is an azo dye Azo dyes are synthetic compounds characterized by the presence of an azo group (-N=N-), which is responsible for their vibrant colors

Mode of Action

The azo group can form complexes with various molecules, altering their properties and leading to changes in the system where it is applied .

Biochemical Pathways

Azo dyes in general have been associated with various biological effects, including potential genotoxicity

Pharmacokinetics

Like other azo dyes, it is likely that ponceau 3r is absorbed and distributed in the body after ingestion, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

Some studies suggest that azo dyes can cause dna damage

Action Environment

The action, efficacy, and stability of Ponceau 3R can be influenced by various environmental factors. For instance, the degradation of similar azo dyes has been shown to be enhanced under solar light irradiation . The pH, temperature, and presence of other chemicals can also affect the action and stability of Ponceau 3R .

生化分析

Biochemical Properties

The exact biochemical properties of Ponceau 3R are not fully understood. As an azo dye, it is known to interact with various biomolecules. The nature of these interactions is largely dependent on the specific chemical structure of Ponceau 3R .

Cellular Effects

Ponceau 3R has been shown to have toxic effects on cells, particularly in the liver . Histopathological studies have revealed fatty metamorphoses, hydropic degeneration, acidophilic degeneration, cell edema, and single cell necrosis of hepatic cells . These effects of Ponceau 3R on cellular function highlight its potential impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

As an azo compound, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that azo dyes can be unstable and degrade over time

Dosage Effects in Animal Models

In animal models, Ponceau 3R has been shown to have dose-dependent effects. Chronic oral toxicity and carcinogenicity studies in rats have shown that body weight gains were inhibited at all dosage levels of Ponceau 3R, especially at the 2.0% level . Furthermore, neoplastic changes attributable to Ponceau 3R were observed in the liver .

Metabolic Pathways

As an azo dye, it may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

As a water-soluble compound , it is likely to be transported and distributed within cells and tissues via aqueous channels.

Subcellular Localization

Given its water-soluble nature , it may be localized in the cytoplasm or within organelles that have aqueous environments

准备方法

Synthetic Routes and Reaction Conditions: Ponceau 3R is synthesized through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt. This salt is then coupled with a naphthol derivative to produce the azo dye. The reaction typically occurs under acidic conditions, with the presence of sodium nitrite and hydrochloric acid being common reagents .

Industrial Production Methods: In industrial settings, the production of Ponceau 3R involves large-scale diazotization and coupling reactions. The process begins with the preparation of the diazonium salt, followed by its reaction with the naphthol derivative in a controlled environment to ensure consistent quality and yield. The final product is then purified and dried for commercial use .

化学反应分析

Types of Reactions: Ponceau 3R undergoes various chemical reactions, including:

Oxidation: The azo group (-N=N-) can be oxidized to form different products, depending on the conditions and reagents used.

Reduction: The azo group can be reduced to form aromatic amines, which can further react to form other compounds.

Substitution: The aromatic rings in Ponceau 3R can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Electrophilic substitution reactions typically involve reagents like sulfuric acid and nitric acid.

Major Products Formed:

Oxidation: Oxidized products may include quinones and other oxygenated derivatives.

Reduction: Reduction leads to the formation of aromatic amines.

Substitution: Substituted products vary depending on the specific reagents and conditions used.

相似化合物的比较

Ponceau 3R is part of a family of azo dyes, which include:

Ponceau 4R: Another red azo dye used in food and cosmetics. It has a similar structure but different substituents on the aromatic rings.

Ponceau S: Used primarily for staining proteins in biological research.

Carmoisine: A red azo dye used in food and cosmetics, similar in structure but with different functional groups.

Uniqueness: Ponceau 3R is unique due to its specific combination of substituents on the aromatic rings, which gives it distinct chemical and physical properties. Its vibrant red color and ability to bind to proteins make it particularly useful in biological staining and analytical applications .

属性

CAS 编号 |

3564-09-8 |

|---|---|

分子式 |

C19H18N2NaO7S2 |

分子量 |

473.5 g/mol |

IUPAC 名称 |

disodium;3-hydroxy-4-[(2,4,5-trimethylphenyl)diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C19H18N2O7S2.Na/c1-10-6-12(3)16(7-11(10)2)20-21-18-15-5-4-14(29(23,24)25)8-13(15)9-17(19(18)22)30(26,27)28;/h4-9,22H,1-3H3,(H,23,24,25)(H,26,27,28); |

InChI 键 |

HNHAXVUYRRSISO-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1C)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+] |

规范 SMILES |

CC1=CC(=C(C=C1C)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O)C.[Na] |

外观 |

Solid powder |

颜色/形态 |

DARK RED POWDER FORMS CHERRY-RED SOLN IN WATER & ACIDS |

熔点 |

greater than 572 °F (NTP, 1992) |

Key on ui other cas no. |

3564-09-8 |

物理描述 |

Ponceau 3r appears as dark red crystals or red powder. (NTP, 1992) |

Pictograms |

Irritant; Health Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

50 to 100 mg/mL at 66° F (NTP, 1992) SOL IN WATER, SLIGHTLY SOL IN ALCOHOL Sol in acids; slightly soluble in alcohol; insol in alkalies INSOL IN VEGETABLE OILS |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Ponceau 3R; NSC10461; NSC-10461; NSC10461 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoic acid](/img/structure/B1678961.png)

![4,4'-[propane-1,3-diylbis(oxy)]dibenzoic acid- decanedioic acid(1:1)](/img/structure/B1678971.png)

![(2Z)-2-(5-bromo-2-methoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B1678976.png)